molecular formula C24H26N2O B11044672 1-[(Benzylamino)methylene]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one

1-[(Benzylamino)methylene]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one

Cat. No.: B11044672
M. Wt: 358.5 g/mol
InChI Key: DZMVOXHBLQCYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Benzylamino)methylene]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one is a synthetic organic compound belonging to the class of pyrroloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Benzylamino)methylene]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one typically involves the cyclization of substituted quinolines. One common method is the intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline . The reaction is carried out by heating the reactants in boiling ethanol in the presence of piperidine as a base catalyst for 2–5 hours . After standard workup, the desired product is obtained in good yields (59–78%) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis to an industrial level.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(Benzylamino)methylene]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one involves its interaction with specific molecular targets. For example, its anticoagulant activity is attributed to the inhibition of blood coagulation factors Xa and XIa . The compound’s structure allows it to bind to these targets and interfere with their normal function, thereby preventing blood clot formation.

Comparison with Similar Compounds

1-[(Benzylamino)methylene]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one can be compared with other pyrroloquinoline derivatives:

Properties

Molecular Formula

C24H26N2O

Molecular Weight

358.5 g/mol

IUPAC Name

3-(benzyliminomethyl)-6-ethyl-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-2-ol

InChI

InChI=1S/C24H26N2O/c1-5-17-11-19-16(2)13-24(3,4)26-22(19)20(12-17)21(23(26)27)15-25-14-18-9-7-6-8-10-18/h6-13,15,27H,5,14H2,1-4H3

InChI Key

DZMVOXHBLQCYHF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C3C(=C1)C(=CC(N3C(=C2C=NCC4=CC=CC=C4)O)(C)C)C

Origin of Product

United States

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